molecular formula C26H29N2O6P B11384240 Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11384240
M. Wt: 496.5 g/mol
InChI Key: UXAIEHXFAGKKNC-UHFFFAOYSA-N
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Description

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the naphthalene and phosphonate groups. Common reagents used in these reactions include phosphorus oxychloride, dimethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
  • 3,4-Dimethoxyphenethylamine
  • 2-(3,4-Dimethoxyphenyl)ethanol

Uniqueness

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(naphthalen-1-YL)methyl]-1,3-oxazol-4-YL)phosphonate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H29N2O6P

Molecular Weight

496.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(naphthalen-1-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C26H29N2O6P/c1-30-22-13-12-18(16-23(22)31-2)14-15-27-25-26(35(29,32-3)33-4)28-24(34-25)17-20-10-7-9-19-8-5-6-11-21(19)20/h5-13,16,27H,14-15,17H2,1-4H3

InChI Key

UXAIEHXFAGKKNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=CC4=CC=CC=C43)P(=O)(OC)OC)OC

Origin of Product

United States

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